molecular formula C11H6BrCl2NO2 B069892 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole CAS No. 175277-38-0

5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole

Cat. No. B069892
M. Wt: 334.98 g/mol
InChI Key: CBDHLEMYIQJYII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, including 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole, often involves the reaction of aryl methyl ketones with hydroxylamine hydrochloride, leading to the formation of isoxazole rings. For instance, 3-aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives are prepared through this method, showcasing the versatility of isoxazole synthesis techniques in incorporating various substituents (Popat, Nimavat, Kachhadia, & Joshi, 2004).

Molecular Structure Analysis

Isoxazole derivatives' molecular structures, including 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole, are characterized by spectroscopic methods such as NMR and X-ray crystallography. These analyses provide insights into the compound's geometry, bond lengths, and angles, which are crucial for understanding its chemical behavior and reactivity (Kiyani, Kanaani, Ajloo, Ghorbani, & Vakili, 2015).

Chemical Reactions and Properties

Isoxazole derivatives undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. For example, 3,5-disubstituted 4-aminoisoxazoles are prepared by cyclization of α-hydroxyimino nitriles, indicating the compounds' ability to participate in ring-closure reactions and form structurally diverse products (Kislyi, Danilova, & Semenov, 2005).

Physical Properties Analysis

The physical properties of isoxazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are often determined through experimental methods, providing essential data for the compound's handling and storage (Cheng, Wang, Liu, & Zhang, 2009).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Isoxazole derivatives, including compounds similar to 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole, are known for their significant biological and medicinal properties. They serve as excellent intermediates for the synthesis of numerous heterocycles and can undergo several chemical transformations. The synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, for example, demonstrates the utility of isoxazole derivatives in creating biologically active molecules through multi-component reactions, highlighting their importance in the development of new pharmaceuticals (Laroum et al., 2019).

Anticancer Agents

Isoxazoline-containing natural products have been investigated for their anticancer properties. Isoxazolines, as a class of nitrogen and oxygen-containing heterocycles, have shown importance in medicinal chemistry, particularly as anticancer agents. This review focuses on the presence of isoxazoline derivatives in natural sources, their isolation, and uses thereof as anticancer agents, alongside the synthetic pathways to achieve these compounds, which may relate to derivatives like 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole (Kaur et al., 2014).

Ectoparasiticides

The novel class of isoxazolines, including related compounds, has been extensively studied for their efficacy and safety against various types of ectoparasites such as fleas, ticks, and mites. These findings are crucial for veterinary medicine, where such compounds are increasingly used as potent ectoparasiticides, offering a broader understanding of their potential uses and safety profiles (Zhou et al., 2021).

Environmental Impact and Degradation

Research into the environmental impact and degradation pathways of compounds related to isoxazoles has been conducted, including studies on halogenated indigo dyes and their transformation products. These studies are relevant for understanding the environmental behavior of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole derivatives and their potential formation or degradation products in natural settings (Parette et al., 2015).

properties

IUPAC Name

2-bromo-1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrCl2NO2/c12-5-10(16)11-4-9(15-17-11)6-1-2-7(13)8(14)3-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDHLEMYIQJYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=C2)C(=O)CBr)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384088
Record name 2-Bromo-1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole

CAS RN

175277-38-0
Record name 2-Bromo-1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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